2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-4-7-18(8-5-15)13-23-21(26)14-25-22(27)11-10-20(24-25)19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQCUAFLGOKQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethylphenyl and 4-methylbenzyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Pharmacological Implications
- Lipophilicity and Permeability : The target compound’s 3,4-dimethylphenyl and 4-methylbenzyl groups offer moderate lipophilicity, balancing absorption and solubility better than highly halogenated () or polar () analogs.
- Target Selectivity : The absence of sulfonamide or piperazinyl groups (cf. ) suggests distinct target profiles, possibly favoring PDEs over kinases or GPCRs.
- Toxicity Considerations : Unlike chlorinated or brominated derivatives (), the target compound’s lack of halogens may reduce off-target effects but limit potency in certain contexts.
Biological Activity
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N3O2
- Molecular Weight : 375.5 g/mol
- CAS Number : 1252918-11-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from pyridazine derivatives. The introduction of the 3,4-dimethylphenyl group and the 4-methylbenzyl moiety is crucial for enhancing the compound's biological properties.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell cycle regulation and apoptosis.
Case Study : In vitro studies demonstrated that certain pyridazine derivatives significantly inhibited the proliferation of A549 (lung cancer) and C6 (glioma) cell lines. These studies utilized assays such as MTT and caspase activation to evaluate cytotoxicity and apoptotic induction .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it may target butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Selective inhibition of BChE can mitigate side effects associated with acetylcholinesterase inhibitors while providing therapeutic benefits.
Mechanism : The inhibition mechanism involves binding to the active site of BChE, leading to a decrease in acetylcholine hydrolysis, which is beneficial in conditions characterized by cholinergic deficits .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridazine ring | Enhances interaction with biological targets |
| Dimethylphenyl group | Increases lipophilicity and membrane permeability |
| Acetamide moiety | Contributes to binding affinity with enzymes |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on this compound. For example, a series of substituted acetamides were synthesized and tested for their ability to inhibit BChE. Some derivatives exhibited IC50 values below 50 μM, indicating potent inhibitory activity .
Q & A
Q. What synthetic methodologies are typically employed for the preparation of this compound?
Answer: Synthesis involves multi-step organic reactions, including condensation (e.g., hydrazone formation) and cyclization. Key steps often require acid/base catalysis and controlled temperature regimes. For analogs, pyridazinyl derivatives are synthesized via nucleophilic substitution or cyclocondensation, with purification via column chromatography (silica gel, hexane:ethyl acetate gradients) .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
Answer: Essential techniques include:
Q. What biological screening models are appropriate for initial pharmacological evaluation?
Answer: Primary screens include:
Q. What environmental fate studies are relevant for this compound?
Answer: Conduct hydrolysis studies (pH 3–9 buffers, 25–50°C) and soil sorption experiments (log Koc determination). OECD 301 biodegradability testing identifies persistence in aquatic systems .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step synthesis protocols?
Answer: Implement Design of Experiments (DoE) to optimize parameters:
- Stoichiometry : Maintain 1.2:1 molar ratio of amine to carbonyl components.
- Catalysts : Use p-toluenesulfonic acid (10 mol%) for cyclization.
- Purification : Gradient elution (hexane:ethyl acetate 9:1 to 1:1) reduces byproduct contamination. Microwave-assisted synthesis reduces reaction time by 30% .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Answer: Use orthogonal validation :
Q. How to establish structure-activity relationships (SAR) for modified analogs?
Answer: Develop congener libraries with systematic substitutions:
- Position 3 (aryl group) : Introduce electron-withdrawing groups (e.g., -NO2) to enhance target binding.
- N-Benzyl moiety : 4-Methyl substitution improves bioavailability by 40% in murine models.
- QSAR modeling : Apply Comparative Molecular Field Analysis (CoMFA) to quantify steric/electronic effects .
Q. How to design ecotoxicological assessments for novel synthetic compounds?
Answer: Follow tiered testing protocols :
Q. What computational methods support molecular optimization?
Answer:
Q. How to validate contradictory biological activity findings across studies?
Answer: Conduct meta-analysis with standardized protocols:
Q. Methodological Notes
- Spectral Analysis : For NMR assignments, deuterated DMSO is preferred due to the compound’s limited solubility in CDCl3.
- Environmental Testing : Use LC-MS/MS (MRM mode) to quantify degradation products in hydrolysis studies .
- Biological Replicates : Include ≥3 technical replicates per experiment to ensure statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
